molecular formula C29H42O3 B12675150 Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) CAS No. 85702-61-0

Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate)

Cat. No.: B12675150
CAS No.: 85702-61-0
M. Wt: 438.6 g/mol
InChI Key: VJTIEHBTPQORML-GVGNIZHQSA-N
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Description

Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate), also known as estradiol undecylenate, is an estrogen medication and estrogen ester. It is the C17β undecenoate (undecylenate) ester of estradiol. This compound was developed but never marketed. It is known for its prolonged effect when administered intramuscularly, making it a potential candidate for menopausal hormone therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves the esterification of estradiol with undecenoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester. The process involves the following steps:

Industrial Production Methods

Industrial production of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Explored for potential use in hormone replacement therapy, particularly for menopausal women.

Mechanism of Action

The mechanism of action of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves its conversion to estradiol in the body. Estradiol binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism. The prolonged effect of the compound is due to its slow release and gradual conversion to estradiol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) is unique due to its very prolonged effect, which exceeds that of other estradiol esters. This makes it a potential candidate for long-term hormone therapy, although it was never marketed .

Properties

CAS No.

85702-61-0

Molecular Formula

C29H42O3

Molecular Weight

438.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate

InChI

InChI=1S/C29H42O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,13,15,20,24-27,30H,1,4-12,14,16-19H2,2H3/t24-,25-,26+,27+,29+/m1/s1

InChI Key

VJTIEHBTPQORML-GVGNIZHQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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